2-Methylpropyl quinolin-8-yl carbonate
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Overview
Description
2-Methylpropyl quinolin-8-yl carbonate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The compound features a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl quinolin-8-yl carbonate typically involves the reaction of quinolin-8-ol with 2-methylpropyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl quinolin-8-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Methylpropyl quinolin-8-yl carbonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Methylpropyl quinolin-8-yl carbonate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar ring structure but lacking the 2-methylpropyl and carbonate groups.
2-Methylquinoline: A derivative with a methyl group at the 2-position but without the carbonate ester.
Quinolin-8-yl acetate: A similar compound with an acetate ester instead of a carbonate ester.
Uniqueness
2-Methylpropyl quinolin-8-yl carbonate is unique due to the presence of both the 2-methylpropyl group and the carbonate ester functional group. These modifications enhance its chemical stability, solubility, and potential biological activities compared to other quinoline derivatives .
Properties
CAS No. |
92248-39-0 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-methylpropyl quinolin-8-yl carbonate |
InChI |
InChI=1S/C14H15NO3/c1-10(2)9-17-14(16)18-12-7-3-5-11-6-4-8-15-13(11)12/h3-8,10H,9H2,1-2H3 |
InChI Key |
YUXYZMRWNRQNDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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